molecular formula C15H14N6OS B2471025 N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226430-87-0

N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2471025
CAS No.: 1226430-87-0
M. Wt: 326.38
InChI Key: GEFCOBVHJLMJHY-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the thiazole intermediate.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole-pyrimidine intermediate with an appropriate acylating agent.

    Introduction of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction, where the pyridine derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
  • N-(pyridin-4-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
  • N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-4-ylamino)thiazol-4-yl)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unique due to its specific arrangement of functional groups and rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-13(19-9-11-3-1-4-16-8-11)7-12-10-23-15(20-12)21-14-17-5-2-6-18-14/h1-6,8,10H,7,9H2,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFCOBVHJLMJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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